N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a thiophene ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with 5-chlorothiophene-2-carboxylic acid under acidic conditions.
Acylation: The resulting intermediate is then acylated with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophenes.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-propoxyphenyl)acetamide
Uniqueness
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, for example, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-2-22-12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-23-17)14-7-8-15(18)24-14/h3-8,10H,2,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNLVLSQMLQNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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